molecular formula C13H13N3O B13635589 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile

2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile

Cat. No.: B13635589
M. Wt: 227.26 g/mol
InChI Key: KSAFCYPERQKLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is an organic compound that features a pyrazole ring linked to a benzonitrile moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-propyl-4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ether formation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Corresponding amines from the nitrile group.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its pyrazole and benzonitrile moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-4-yl)benzonitrile: Lacks the propyl group, which may affect its reactivity and biological activity.

    4-(1H-pyrazol-1-yl)benzonitrile: Similar structure but different substitution pattern on the pyrazole ring.

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Contains a carbamate group, which introduces different chemical properties.

Uniqueness

The presence of the propyl group on the pyrazole ring may enhance its lipophilicity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-(1-propylpyrazol-4-yl)oxybenzonitrile

InChI

InChI=1S/C13H13N3O/c1-2-7-16-10-12(9-15-16)17-13-6-4-3-5-11(13)8-14/h3-6,9-10H,2,7H2,1H3

InChI Key

KSAFCYPERQKLDZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)OC2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.